
2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-2-{[(4-methylphenyl)sulfonyl]methyl}-1-indanone is a member of the class of indanones that is 1-indanone substituted at position 2 by bromo and [(4-methylphenyl)sulfonyl]methyl groups. It is a member of indanones, an alpha-bromoketone and a sulfone.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis : Tucker and Chesterson (1988) discussed the resolution of a nonsteroidal antiandrogen, which involved the use of a precursor thioether related to 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone (Tucker & Chesterson, 1988).
Reactions with Secondary Amines : Allison, Büchi, and Michaelis (1966) explored the reactions of secondary amines with 2-bromo-1-indanones, offering insights into the chemical behavior of such compounds (Allisson, Büchi, & Michaelis, 1966).
Synthesis of Anti-inflammatory Agents : Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, a key intermediate in the preparation of non-steroidal anti-inflammatory agents, emphasizing the broader applications of brominated compounds in medicinal chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).
Palladium-Catalyzed Cyclizations : Zawisza et al. (2008) investigated the efficient synthesis of 2-methyl-1-indanone via palladium-catalyzed cyclization, demonstrating the utility of such compounds in complex organic syntheses (Zawisza et al., 2008).
Synthesis of Sulfone Derivatives : Vasin et al. (2014) discussed the synthesis of various sulfone derivatives from β-bromo-β-(methylsulfonyl)styrene, showing the versatility of brominated compounds in creating functionalized molecules (Vasin, Bolusheva, Razin, & Somov, 2014).
Preparation of Hydrocarbon Precursors : Cui et al. (2010) synthesized a basket-shaped hydrocarbon from 4-bromo-1-indanone as a precursor for carbon nanotubes, illustrating the potential of brominated indanones in nanotechnology applications (Cui, Akhmedov, Petersen, & Wang, 2010).
Bromophenol Derivatives Research : Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, one of which is closely related to the compound , highlighting the potential of such compounds in natural products chemistry (Zhao et al., 2004).
Chiral Complex Synthesis : Baker et al. (2012) synthesized axially chiral bidentate indenyl-sulfanyl complexes of rhodium, showcasing the application of bromo-indanone derivatives in the synthesis of complex organometallic structures (Baker, Radzey, Lucas, & Turner, 2012).
Multi-Coupling Reagent Applications : Auvray, Knochel, and Normant (1985) discussed the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, highlighting the potential of similar brominated compounds in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Carbon-14 Labeled Compound Synthesis : Dischino, Banville, and Rémillard (2003) prepared a carbon-14 labeled compound using a bromoacetic acid derivative, underlining the importance of such compounds in radiopharmaceuticals (Dischino, Banville, & Rémillard, 2003).
Propiedades
Número CAS |
72848-61-4 |
|---|---|
Fórmula molecular |
C17H15BrO3S |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
2-bromo-2-[(4-methylphenyl)sulfonylmethyl]-3H-inden-1-one |
InChI |
InChI=1S/C17H15BrO3S/c1-12-6-8-14(9-7-12)22(20,21)11-17(18)10-13-4-2-3-5-15(13)16(17)19/h2-9H,10-11H2,1H3 |
Clave InChI |
XPXBWHGWVJYCKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2(CC3=CC=CC=C3C2=O)Br |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2(CC3=CC=CC=C3C2=O)Br |
Otros números CAS |
72848-61-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



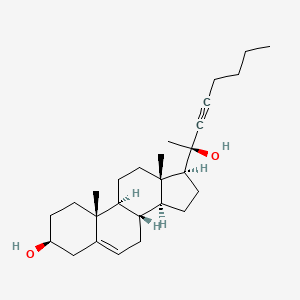
![Dibenz[b,f]oxepin](/img/structure/B1201610.png)

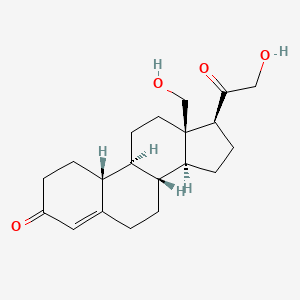
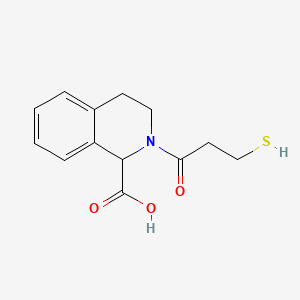
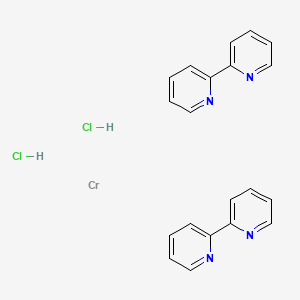


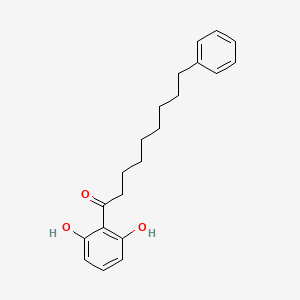
![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)
![7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine](/img/structure/B1201624.png)


